molecular formula C23H21N3O5 B7693555 5-(3,5-Dimethoxyphenyl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole

5-(3,5-Dimethoxyphenyl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole

Cat. No.: B7693555
M. Wt: 419.4 g/mol
InChI Key: UTGXXVFUEJJDGW-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves the reaction of a hydrazide derivative with an ester or acid chloride under acidic or basic conditions.

  • Substitution Reactions: : The introduction of methoxy groups on the phenyl and pyridinyl rings is usually achieved through nucleophilic substitution reactions. Methoxy groups can be introduced using methanol in the presence of a strong base like sodium hydride or potassium carbonate.

  • Coupling Reactions: : The final step involves coupling the substituted phenyl and pyridinyl rings with the oxadiazole core. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions, which allow for the formation of carbon-carbon bonds between the aromatic rings and the oxadiazole.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield corresponding aldehydes or acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of oxadiazoles, including this compound, are investigated for their potential as bioactive molecules. They have shown promise in the development of new pharmaceuticals due to their ability to interact with biological targets.

Medicine

In medicine, compounds containing the oxadiazole ring are explored for their potential therapeutic properties. They have been studied for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which 5-(3,5-Dimethoxyphenyl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: A simpler analog without the methoxy and pyridinyl substitutions.

    3-(4-Methoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole: Similar structure but lacks the pyridinyl ring.

    2,5-Dimethoxyphenyl-1,2,4-oxadiazole: Another analog with fewer methoxy groups.

Uniqueness

The uniqueness of 5-(3,5-Dimethoxyphenyl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole lies in its combination of multiple methoxy groups and the presence of both phenyl and pyridinyl rings. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with various targets in chemical and biological systems.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-27-16-7-5-14(6-8-16)20-10-9-19(23(24-20)30-4)21-25-22(31-26-21)15-11-17(28-2)13-18(12-15)29-3/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGXXVFUEJJDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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